Molecular Weight and Structural Comparison
2-Phenyl-6-trifluoromethoxyquinolin-4-ol (target) integrates both a 2-phenyl group and a 6-trifluoromethoxy substituent, resulting in a molecular weight of 305.25 g/mol . In contrast, the analog 2-phenylquinolin-4-ol (lacking the 6-trifluoromethoxy group) has a molecular weight of 221.25 g/mol [1], while 6-trifluoromethoxyquinolin-4-ol (lacking the 2-phenyl group) has a molecular weight of 229.15 g/mol [2]. The target compound's molecular weight is approximately 38% greater than the 2-phenyl analog and 33% greater than the 6-trifluoromethoxy analog, reflecting the combined contribution of both substituents [1][2]. This difference directly impacts physicochemical properties and synthetic accessibility.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 305.25 g/mol |
| Comparator Or Baseline | 2-Phenylquinolin-4-ol: 221.25 g/mol [1]; 6-Trifluoromethoxyquinolin-4-ol: 229.15 g/mol [2] |
| Quantified Difference | Target compound is 84.00 g/mol (38.0%) heavier than 2-phenylquinolin-4-ol; 76.10 g/mol (33.2%) heavier than 6-trifluoromethoxyquinolin-4-ol. |
| Conditions | Calculated molecular weight from standard atomic masses. |
Why This Matters
Molecular weight is a key determinant of membrane permeability, solubility, and synthetic scale-up logistics; procurement of the correct molecular weight ensures consistency in dosing calculations and material handling in subsequent experiments.
- [1] RCSB PDB. (n.d.). Ligand Summary: 2-PHENYLQUINOLIN-4-OL (7L4). Retrieved from https://www.rcsb.org/ligand/7L4 View Source
- [2] PubChem. (2025). 6-(Trifluoromethoxy)-4-quinolinol (CID 2775104). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2775104 View Source
